

# Chromium Tripicolinate vs. Placebo: An Evidence-Based Comparison from Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of **chromium tripicolinate** compared to placebo, drawing exclusively from randomized controlled trials (RCTs). The data herein is intended to support research, discovery, and development efforts in the fields of metabolic disease and nutritional science.

## **Data Summary**

The following tables summarize the quantitative outcomes from key RCTs investigating the effects of **chromium tripicolinate** on glycemic control, lipid profiles, and weight management.

#### **Glycemic Control**



| Study &<br>Year                       | Participant<br>Profile                          | Chromium<br>Picolinate<br>Dose | Trial<br>Duration | Change in<br>Fasting<br>Blood<br>Glucose<br>(mg/dL)          | Change in<br>HbA1c (%)                 |
|---------------------------------------|-------------------------------------------------|--------------------------------|-------------------|--------------------------------------------------------------|----------------------------------------|
| Althuis et al.<br>(Meta-<br>analysis) | Patients with type 2 diabetes                   | 200-1000 μ<br>g/day            | Varied            | Statistically significant reduction                          | Statistically significant reduction[1] |
| Paiva et al.,<br>2015                 | Patients with poorly controlled type 2 diabetes | 600 μ g/day                    | 4 months          | -31.0 (vs.<br>-14.0 in<br>placebo)[2]                        | -1.9 (vs1.0<br>in placebo)[2]          |
| Brownlee et al., 2013                 | Overweight adults with Binge Eating Disorder    | 600 μ g/day &<br>1000 μ g/day  | 6 months          | Significant reduction in both chromium groups vs. placebo[3] | Not Reported                           |

# **Lipid Profile**



| Study &<br>Year                            | Particip<br>ant<br>Profile                       | Chromi<br>um<br>Picolina<br>te Dose | Trial<br>Duratio<br>n | Change<br>in Total<br>Cholest<br>erol<br>(mg/dL) | Change<br>in LDL<br>Cholest<br>erol<br>(mg/dL) | Change<br>in HDL<br>Cholest<br>erol<br>(mg/dL) | Change<br>in<br>Triglyce<br>rides<br>(mg/dL) |
|--------------------------------------------|--------------------------------------------------|-------------------------------------|-----------------------|--------------------------------------------------|------------------------------------------------|------------------------------------------------|----------------------------------------------|
| Press et<br>al., 1990                      | Healthy<br>adult<br>volunteer<br>s               | 200 μ<br>g/day                      | 42 days               | Significa<br>nt<br>decrease                      | Significa<br>nt<br>decrease                    | Slight,<br>non-<br>significan<br>t<br>increase | Not<br>Reported<br>[4]                       |
| Paiva et<br>al., 2015                      | Patients with poorly controlle d type 2 diabetes | 600 μ<br>g/day                      | 4 months              | No<br>significan<br>t<br>differenc<br>e          | No<br>significan<br>t<br>differenc<br>e        | No<br>significan<br>t<br>differenc<br>e        | No<br>significan<br>t<br>differenc<br>e[2]   |
| Abdollahi<br>et al.<br>(Meta-<br>analysis) | Patients with type 2 diabetes                    | >250 μ<br>g/day                     | At least 3 months     | No<br>significan<br>t effect                     | Not<br>Reported                                | Not<br>Reported                                | No<br>significan<br>t effect[5]              |

# **Weight Management**



| Study &<br>Year                       | Participant<br>Profile                | Chromium<br>Picolinate<br>Dose | Trial<br>Duration | Change in<br>Body<br>Weight (kg)                      | Change in<br>Body Fat<br>(%)           |
|---------------------------------------|---------------------------------------|--------------------------------|-------------------|-------------------------------------------------------|----------------------------------------|
| Pittler et al.<br>(Meta-<br>analysis) | Overweight<br>or obese<br>individuals | Varied                         | 6-14 weeks        | -1.1 (statistically significant but small effect) [6] | -1.2<br>(statistically<br>significant) |
| Tian et al.<br>(Meta-<br>analysis)    | Overweight or obese adults            | 200-1000 μ<br>g/day            | 8-24 weeks        | Around -1 kg<br>(compared to<br>placebo)[7]           | Not specified                          |
| Yazaki et al.,<br>2010                | Healthy,<br>overweight<br>adults      | 1000 μ g/day                   | 24 weeks          | No significant effect                                 | No significant effect[8]               |

## **Experimental Protocols**

The methodologies of the cited RCTs share a common framework designed to minimize bias and ensure the validity of the findings.

### A Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebocontrolled trial investigating the effects of chromium picolinate.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. examine.com [examine.com]
- 2. Beneficial effects of oral chromium picolinate supplementation on glycemic control in patients with type 2 diabetes: A randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized pilot trial of chromium picolinate for binge eating disorder: results of the Binge Eating and Chromium (BEACh) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of chromium picolinate on serum cholesterol and apolipoprotein fractions in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromium picolinate supplementation for overweight or obese adults PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pilot Study of Chromium Picolinate for Weight Loss PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chromium Tripicolinate vs. Placebo: An Evidence-Based Comparison from Randomized Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668905#efficacy-of-chromium-tripicolinate-versus-placebo-in-randomized-controlled-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com